1,3-Diacetoxy-2-(acetoxymethoxy)propane
Overview
Description
1,3-Diacetoxy-2-(acetoxymethoxy)propane is an organic compound with the molecular formula C10H16O7. It is a clear, colorless to light yellow liquid that is soluble in common organic solvents such as chloroform and methanol . This compound is involved in the synthesis of antiviral nucleoside analogs, such as Ganciclovir, which is structurally related to Acyclovir .
Mechanism of Action
Target of Action
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a compound involved in the synthesis of Ganciclovir , an antiviral nucleoside analog . Ganciclovir is structurally related to Acyclovir , which is known to target viral DNA polymerase . Therefore, it can be inferred that this compound may also target this enzyme.
Biochemical Analysis
Biochemical Properties
1,3-Diacetoxy-2-(acetoxymethoxy)propane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with enzymes involved in the acetylation process, such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This compound also interacts with proteins and other biomolecules that are involved in the metabolic pathways of nucleoside analogs. The nature of these interactions includes binding to active sites of enzymes and altering their activity, which can influence the overall biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by altering the transcriptional activity of specific genes, which in turn affects cellular metabolism and the synthesis of essential biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as acetyltransferases, and either inhibits or activates their activity. This modulation of enzyme activity can lead to alterations in metabolic pathways and the synthesis of nucleoside analogs. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of antiviral agents. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of nucleoside analogs. It interacts with enzymes such as acetyltransferases and other cofactors that facilitate the acetylation process. These interactions can influence metabolic flux and the levels of metabolites involved in the synthesis of antiviral agents. The compound’s role in these pathways is crucial for the production of effective antiviral therapies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, which in turn influences its biochemical activity and efficacy .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria. This subcellular localization is essential for its role in biochemical reactions and its interactions with specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetoxy-2-(acetoxymethoxy)propane is typically synthesized through the reaction of acetic anhydride with diethyl acetal[3][3]. The process involves mixing acetic anhydride with diethyl acetal and stirring the mixture at an appropriate temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other suitable purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetoxy-2-(acetoxymethoxy)propane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-dihydroxy-2-(hydroxymethoxy)propane.
Esterification: It can participate in esterification reactions to form different esters.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as halides or other nucleophiles.
Major Products Formed
Hydrolysis: 1,3-dihydroxy-2-(hydroxymethoxy)propane.
Esterification: Various esters depending on the alcohol used.
Substitution: Products with substituted functional groups.
Scientific Research Applications
1,3-Diacetoxy-2-(acetoxymethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Involved in the synthesis of antiviral agents like Ganciclovir, which is used to treat viral infections.
Medicine: Plays a role in the development of pharmaceuticals, particularly antiviral drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetoxy-2-(acetoxymethoxy)propane: C10H16O7
Triacetylmethoxyglycerin: Another esterified glycerol derivative.
2-Acetoxy-1-acetoxymethyl-ethoxymethyl ester: A similar compound with different ester groups.
Uniqueness
This compound is unique due to its specific structure and its role in the synthesis of antiviral agents. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPMEBLLUYTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430813 | |
Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-13-3 | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Ganciclovir synthesis?
A: this compound acts as a crucial reagent in the transpurination reaction with fully acetylated guanosine. This reaction leads to the formation of Ganciclovir, specifically its triacetylated form, alongside other valuable byproducts like tetraO-acetyl-b-D-ribofuranose. [, ] This transpurination step is essential for introducing the specific side chain to the guanine base, forming the structure of Ganciclovir.
Q2: Are there any challenges associated with using this compound in Ganciclovir synthesis?
A: Yes, one challenge lies in the regioselectivity of the transpurination reaction. While the desired 9-isomer of triacetylganciclovir is produced, the reaction also yields the 7-regioisomer. [] This necessitates further steps to either separate the isomers or convert the 7-isomer to the desired 9-isomer, potentially impacting the overall yield and efficiency of the synthesis.
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